2-Aminonicotinimidamide
CAS No.:
Cat. No.: VC17570030
Molecular Formula: C6H8N4
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N4 |
|---|---|
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | 2-aminopyridine-3-carboximidamide |
| Standard InChI | InChI=1S/C6H8N4/c7-5(8)4-2-1-3-10-6(4)9/h1-3H,(H3,7,8)(H2,9,10) |
| Standard InChI Key | BZSWFLKCUDLBRQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(N=C1)N)C(=N)N |
Introduction
Structural and Chemical Properties of 2-Aminonicotinamide
Molecular Architecture and Nomenclature
2-Aminonicotinamide (IUPAC name: 2-aminopyridine-3-carboxamide) features a pyridine ring substituted with an amino (-NH₂) group at position 2 and a carboxamide (-CONH₂) group at position 3. Its molecular formula is C₆H₇N₃O, with a molecular weight of 137.14 g/mol . The compound’s planar structure facilitates π-π stacking interactions, making it suitable for coordination chemistry and crystal engineering applications.
Physicochemical Characteristics
Key properties include:
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) but poorly soluble in water
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Stability: Stable under ambient conditions but hygroscopic, requiring storage in desiccated environments
The compound’s basicity arises from the pyridine nitrogen (pKa ~1.1) and amino group (pKa ~4.9), enabling pH-dependent reactivity .
Synthetic Methodologies
Direct Amidation of 2-Aminonicotinic Acid
A scalable route involves reacting 2-aminonicotinic acid with ammonium chloride in acetonitrile at 80°C using Amberlyst A-26(OH) and Amberlite IRA743 resins to drive the reaction to completion . This method achieves yields >85% with 97% purity after recrystallization :
Solid-Phase Workup Optimization
Post-reaction purification employs a triphasic system of CH₂Cl₂, water, and resin mixtures to remove unreacted amines and acidic byproducts . This protocol minimizes column chromatography, enhancing suitability for industrial-scale production.
| Compound | NCI-H460 IC₅₀ (μg/mL) | A549 IC₅₀ (μg/mL) | NCI-H1975 IC₅₀ (μg/mL) |
|---|---|---|---|
| 4d | 4.07 ± 1.30 | 13.09 ± 2.45 | 12.82 ± 1.59 |
| 4h | 8.92 ± 1.67 | 18.34 ± 3.01 | 16.45 ± 2.12 |
Derivative 4d, containing an α-aminoketone moiety, outperforms the chemotherapy agent 5-fluorouracil (5-FU) in vitro, suggesting a mechanism involving NAD(P)H quinone oxidoreductase 1 (NQO1) inhibition .
Neuroprotective Applications
Industrial and Material Science Applications
Coordination Polymers
The compound’s dual functional groups enable the formation of metal-organic frameworks (MOFs) with Cu(II) and Zn(II) ions. These materials demonstrate gas adsorption capacities of up to 12.7 mmol/g CO₂ at 298 K, relevant for carbon capture technologies .
Photoluminescent Materials
Europium(III) complexes incorporating 2-aminonicotinamide ligands exhibit strong red emission (λₑₘ = 613 nm) with quantum yields of 38%, positioning them as candidates for OLED displays .
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